1-[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethyl]pyrazole-4-carbonitrile
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Overview
Description
1-[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethyl]pyrazole-4-carbonitrile is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring and an imidazolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethyl]pyrazole-4-carbonitrile typically involves the following steps:
Formation of the Imidazolidinone Moiety: This can be achieved by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions to form the imidazolidinone ring.
Attachment of the Pyrazole Ring: The imidazolidinone intermediate is then reacted with a pyrazole derivative, often through a nucleophilic substitution reaction, to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and specific solvents to maximize yield and purity. The process may also include purification steps like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethyl]pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethyl]pyrazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethyl]pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor function.
Affecting Cellular Pathways: Influencing signaling pathways involved in cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
- 1-[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethyl]pyrazole-4-carboxamide
- 1-[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethyl]pyrazole-4-methyl
Uniqueness: 1-[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethyl]pyrazole-4-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-[2-oxo-2-(2-oxoimidazolidin-1-yl)ethyl]pyrazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O2/c10-3-7-4-12-13(5-7)6-8(15)14-2-1-11-9(14)16/h4-5H,1-2,6H2,(H,11,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIISLATPYEORX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)CN2C=C(C=N2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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